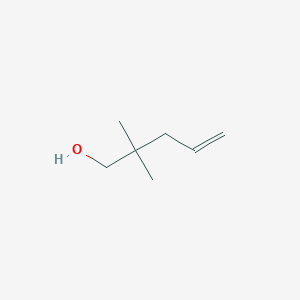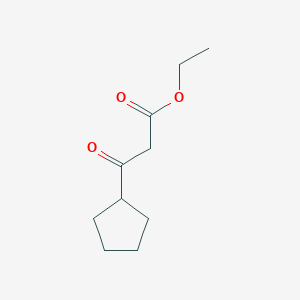
Ethyl 3-cyclopentyl-3-oxopropanoate
概要
説明
Ethyl 3-cyclopentyl-3-oxopropanoate is a chemical compound with the molecular formula C10H16O3 . It has an average mass of 184.232 Da and a monoisotopic mass of 184.109940 Da .
Molecular Structure Analysis
The molecular structure of Ethyl 3-cyclopentyl-3-oxopropanoate consists of 10 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The structure is characterized by a cyclopentyl group attached to a 3-oxopropanoate ester group .Physical And Chemical Properties Analysis
Ethyl 3-cyclopentyl-3-oxopropanoate has a density of 1.1±0.1 g/cm³ . Its boiling point is 255.3±13.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.5 mmHg at 25°C and an enthalpy of vaporization of 49.3±3.0 kJ/mol . The flash point is 106.1±19.9 °C . The index of refraction is 1.466 . The compound has 3 hydrogen bond acceptors and 5 freely rotating bonds .科学的研究の応用
Synthesis Applications
- Synthesis of Substituted Compounds : A study by Larionova et al. (2013) outlined a method for synthesizing substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates, showcasing the versatility of ethyl 3-oxopropanoate derivatives in chemical synthesis.
- Facilitating One-pot Syntheses : Ethyl 3-oxopropanoate derivatives can be used in one-pot syntheses. For example, Ge et al. (2006) demonstrated the preparation of ethyl 3-alkyl-4-hydroxy-2-thioxothiazolidine-4-carboxylates using a related compound (Ge et al., 2006).
Chemical Properties and Reactions
- Bioanalytical Method Development : Nemani et al. (2018) established a bioanalytical method for quantitatively measuring a molecule similar to ethyl 3-cyclopentyl-3-oxopropanoate, indicating its potential in developing analytical techniques (Nemani et al., 2018).
- Catalysis and Reaction Selectivity : Liu et al. (2017) explored the improved Buchner reaction selectivity in copper-catalyzed reactions of ethyl 3-oxopropanoate derivatives, highlighting their role in selective chemical reactions (Liu et al., 2017).
Biomedical Research
- Anticancer Potential : Abdel-Aziz et al. (2013) investigated the anticancer potential of novel compounds derived from ethyl 3-oxopropanoate, suggesting its relevance in medicinal chemistry (Abdel‐Aziz et al., 2013).
- Asymmetric Reduction in Microbial Systems : Salvi and Chattopadhyay (2006) demonstrated the enantioselective reduction of ethyl 3-oxopropanoate derivatives using Rhizopus species, indicating its potential in bioorganic chemistry (Salvi & Chattopadhyay, 2006).
Pharmaceutical Research
- DNA Interaction and Cytotoxicity : Almeida et al. (2021) explored the interaction of RuII-bipy complexes containing ethyl 3-oxopropanoate derivatives with DNA, highlighting its relevance in pharmaceutical research (Almeida et al., 2021).
Safety And Hazards
Ethyl 3-cyclopentyl-3-oxopropanoate is classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H227, H315, H319, and H335 . These indicate that the compound is combustible, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The precautionary statements P305+P351+P338 suggest that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
特性
IUPAC Name |
ethyl 3-cyclopentyl-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-2-13-10(12)7-9(11)8-5-3-4-6-8/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDKQMLLCRJCEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457204 | |
| Record name | ETHYL 3-CYCLOPENTYL-3-OXOPROPANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-cyclopentyl-3-oxopropanoate | |
CAS RN |
24922-00-7 | |
| Record name | ETHYL 3-CYCLOPENTYL-3-OXOPROPANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-cyclopentyl-3-oxopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

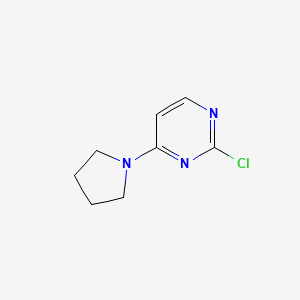
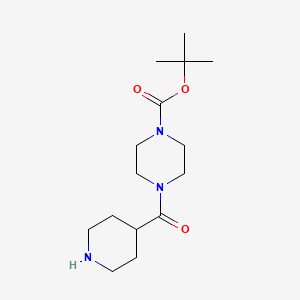
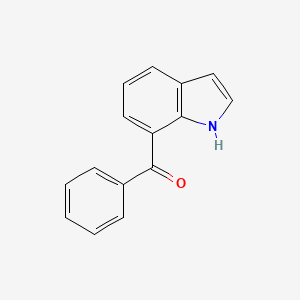
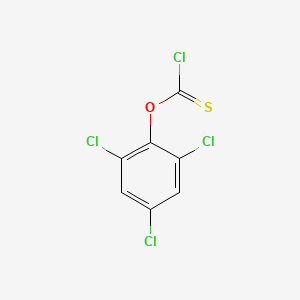
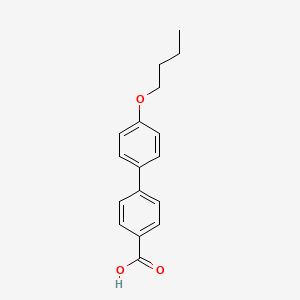
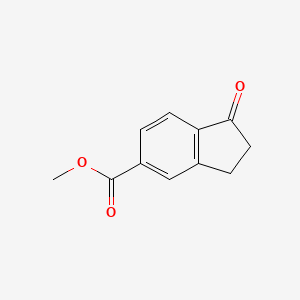
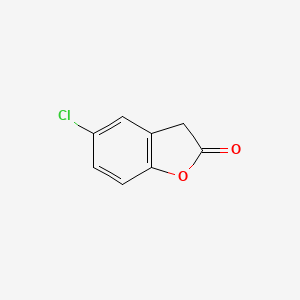
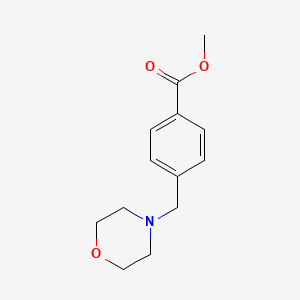
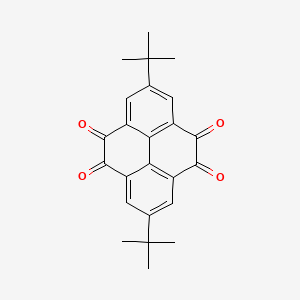
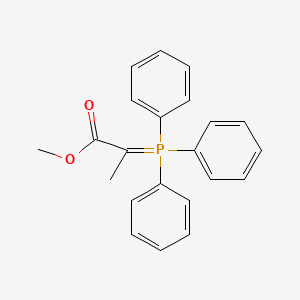
![8-Oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B1589628.png)
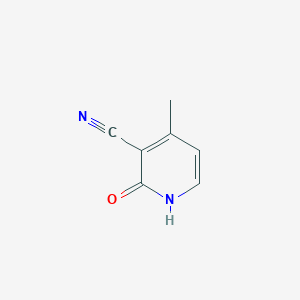
![3-[Methyl(pentyl)amino]propanenitrile](/img/structure/B1589632.png)
